4-(3-bromo-1H-pyrazol-1-yl)piperidine
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Overview
Description
4-(3-Bromo-1H-pyrazol-1-yl)piperidine is a chemical compound with the molecular formula C8H12BrN3 It is a heterocyclic compound containing both a pyrazole and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-1H-pyrazol-1-yl)piperidine typically involves the reaction of 3-bromo-1H-pyrazole with piperidine. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the piperidine ring is introduced to the brominated pyrazole .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to reduce costs and improve safety.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-(3-Bromo-1H-pyrazol-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(3-bromo-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-1H-pyrazol-1-yl)piperidine hydrochloride
- 4-Bromo-1H-pyrazole
- 1-(3-Bromo-1H-pyrazol-1-yl)piperidine
Uniqueness
4-(3-Bromo-1H-pyrazol-1-yl)piperidine is unique due to its specific substitution pattern and the presence of both a pyrazole and a piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C8H12BrN3 |
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Molecular Weight |
230.11 g/mol |
IUPAC Name |
4-(3-bromopyrazol-1-yl)piperidine |
InChI |
InChI=1S/C8H12BrN3/c9-8-3-6-12(11-8)7-1-4-10-5-2-7/h3,6-7,10H,1-2,4-5H2 |
InChI Key |
SHWBEPXHOWADOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=CC(=N2)Br |
Origin of Product |
United States |
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